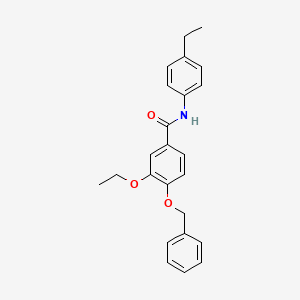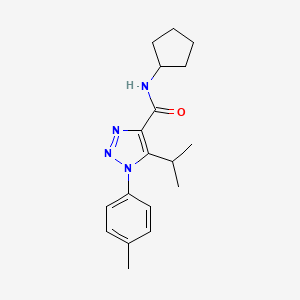
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzodioxole derivatives and has been found to possess potent antagonistic activity towards the serotonin 5-HT2A receptor.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide acts as a selective antagonist towards the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, this compound is believed to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, which are involved in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, cognition, and behavior. It has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide in laboratory experiments offers several advantages, including its potent and selective antagonistic activity towards the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. However, its limitations include its potential off-target effects and the need for careful dosing and administration to avoid unwanted effects.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide, including the investigation of its potential therapeutic applications in various neuropsychiatric disorders, the development of more selective and potent analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other pharmacological agents may offer new avenues for the treatment of these disorders.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various areas such as schizophrenia, depression, anxiety, and addiction. It has been found to possess potent antagonistic activity towards the serotonin 5-HT2A receptor, which is believed to play a role in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-3-1-2-12(6-13)9-22(18,19)17-8-11-4-5-14-15(7-11)21-10-20-14/h1-7,17H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUZCLYFJJGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4686664.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-(3-nitrophenyl)-1-propanone](/img/structure/B4686669.png)

![N-butyl-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4686675.png)
![2-[(4-chlorophenyl)thio]-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4686683.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4686689.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4686697.png)
![methyl 2-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4686717.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-(3-methoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B4686727.png)
![3-cyclopropyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4686731.png)
![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-(2-thienylmethyl)acrylamide](/img/structure/B4686746.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide](/img/structure/B4686753.png)
![(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B4686759.png)